Penciclovir
Descripción
Propiedades
IUPAC Name |
2-amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O3/c11-10-13-8-7(9(18)14-10)12-5-15(8)2-1-6(3-16)4-17/h5-6,16-17H,1-4H2,(H3,11,13,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTOCHDNEULJHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1CCC(CO)CO)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
97845-62-0 (mono-hydrochloride salt) | |
| Record name | Penciclovir [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039809251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9046491 | |
| Record name | Penciclovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Penciclovir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014444 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.7mg/ml, Occurs as monohydrate, stable crystalline solid. Solubility in water (20deg C): >200 mg/mL, 30 mg/mL solution has pH 11/Penciclovir sodium salt/, Solubility in water at 20 °C: 1.7 mg/mL, pH 7, 7.45e+00 g/L | |
| Record name | Penciclovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00299 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Penciclovir | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8123 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Penciclovir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014444 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
White crystalline solid from water (monohydrate) ... also reported as colorless matted needles | |
CAS No. |
39809-25-1 | |
| Record name | Penciclovir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39809-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Penciclovir [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039809251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Penciclovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00299 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | penciclovir | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759624 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Penciclovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-1,9-dihydro-9-[4-hydroxy-3-(hydroxymethyl)butyl]-6H-purin-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENCICLOVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/359HUE8FJC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Penciclovir | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8123 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Penciclovir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014444 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
275-277 °C, 275-277 °C ... /also reported as/ 272-275 °C, 275 - 277 °C | |
| Record name | Penciclovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00299 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Penciclovir | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8123 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Penciclovir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014444 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de Penciclovir implica múltiples pasos, comenzando con la guanina. Los pasos clave incluyen la protección del grupo amino, la alquilación con un agente alquilante adecuado y la posterior desprotección. Las condiciones de reacción suelen implicar el uso de disolventes orgánicos y temperaturas controladas para garantizar que el producto deseado se obtenga con alta pureza .
Métodos de Producción Industrial: La producción industrial de this compound implica la preparación de su forma cristalina, que se logra a través de una serie de pasos de cristalización. El proceso incluye el uso de difracción de rayos X en polvo para garantizar la pureza y la estabilidad del producto final. El método de preparación está diseñado para ser escalable y adecuado para la producción a gran escala .
Análisis De Reacciones Químicas
Tipos de Reacciones: El Penciclovir experimenta diversas reacciones químicas, incluida la fosforilación, que es crucial para su actividad antiviral. También puede participar en reacciones de oxidación y reducción bajo condiciones específicas .
Reactivos y Condiciones Comunes:
Oxidación y Reducción: Estas reacciones se pueden llevar a cabo utilizando agentes oxidantes y reductores comunes bajo condiciones de laboratorio controladas.
Productos Principales Formados: El producto principal formado a partir de la fosforilación del this compound es el trifosfato de this compound, que es la forma activa que inhibe la ADN polimerasa viral .
Aplicaciones Científicas De Investigación
El Penciclovir tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza en el estudio de análogos de nucleósidos y sus interacciones con las enzimas virales.
Biología: Investigado por sus efectos sobre la replicación viral y su posible uso en el tratamiento de diversas infecciones virales.
Industria: Empleado en la formulación de cremas y ungüentos antivirales tópicos.
Mecanismo De Acción
El Penciclovir es inactivo en su forma inicial. Dentro de una célula infectada por un virus, una timidina quinasa viral agrega un grupo fosfato a la molécula de this compound, que es el paso limitante de la velocidad en su activación. Las quinasas celulares luego agregan dos grupos fosfato más, produciendo el trifosfato de this compound activo. Esta forma activada inhibe la ADN polimerasa viral, lo que deteriora la capacidad del virus para replicarse dentro de la célula. La selectividad del this compound se debe a su mayor afinidad por la ADN polimerasa viral en comparación con las ADN polimerasas humanas .
Compuestos Similares:
Aciclovir: Otro fármaco antiviral análogo de la guanosina con un mecanismo de acción similar.
Famciclovir: Un profármaco de this compound con mejor biodisponibilidad oral.
Docosanol: Un agente antiviral utilizado para el tratamiento de infecciones por el virus del herpes simple.
Unicidad del this compound: La vida media intracelular más larga del this compound y su mayor estabilidad en comparación con el Aciclovir lo convierten en una opción preferida para los tratamientos tópicos. Su capacidad para permanecer activo dentro de las células infectadas durante períodos prolongados aumenta su eficacia antiviral .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Acyclovir
- Structure and Mechanism : Both penciclovir and acyclovir are guanine analogues requiring TK-mediated activation. However, this compound-triphosphate has a 15-fold longer intracellular half-life (10–20 hours) compared to acyclovir-triphosphate (0.7–1 hour), leading to prolonged antiviral activity after drug withdrawal .
- Antiviral Spectrum : Their spectra overlap, with comparable efficacy against HSV-1, HSV-2, and VZV. This compound shows slightly higher activity in plaque reduction assays in certain cell lines .
- Resistance : TK-deficient or altered HSV/VZV strains are resistant to both drugs. However, some acyclovir-resistant strains with TK mutations (e.g., altered substrate specificity) retain susceptibility to this compound .
Famciclovir and Valacyclovir
- Prodrug Efficiency : Famciclovir (this compound’s prodrug) and valacyclovir (acyclovir’s prodrug) enhance oral bioavailability. Famciclovir achieves ~77% bioavailability, converting to this compound via hepatic/intestinal metabolism, while valacyclovir increases acyclovir bioavailability to 54% .
- Pharmacokinetics : this compound from famciclovir has a longer half-life (2–3 hours vs. acyclovir’s 2–3 hours), supporting less frequent dosing .
Ganciclovir
- Spectrum : Ganciclovir is more active against cytomegalovirus (CMV), whereas this compound has minimal CMV activity .
- Toxicity : Ganciclovir’s higher toxicity (e.g., myelosuppression) limits its use compared to this compound, which has minimal cellular toxicity due to selective activation in infected cells .
Brivudin (BVDU)
- Specificity : Brivudin is highly selective for VZV and HSV-1 but lacks activity against HSV-2. This compound’s broader spectrum includes HSV-2 and EBV .
- Resistance : BVDU-resistant strains with TK mutations may retain susceptibility to this compound, highlighting differences in TK substrate recognition .
Foscarnet
- Mechanism : Foscarnet directly inhibits viral DNA polymerase without requiring activation by TK, making it effective against TK-deficient strains resistant to this compound and acyclovir .
- Use : Reserved for severe, resistant infections due to nephrotoxicity and electrolyte imbalances, unlike this compound’s favorable safety profile .
Pharmacokinetic and Pharmacodynamic Comparisons
| Parameter | This compound | Acyclovir | Famciclovir | Valacyclovir |
|---|---|---|---|---|
| Bioavailability (Oral) | <5% | 10–20% | 77% | 54% |
| Active Metabolite | This compound | Acyclovir | This compound | Acyclovir |
| Half-Life (Triphosphate) | 10–20 hours | 0.7–1 hour | 10–20 hours | 0.7–1 hour |
| Key Enzymes | Viral TK, Cellular Kinases | Viral TK, Cellular Kinases | Hepatic Esterases, Oxidases | Intestinal/Hepatic Esterases |
| Thermal Stability* | Higher | Lower | N/A | N/A |
*Data from thermogravimetric analysis .
Clinical Efficacy and Resistance Patterns
- Herpes Labialis : Topical this compound reduces healing time by 1–2 days versus placebo, with faster pain resolution and viral shedding cessation .
- Resistance : Cross-resistance with acyclovir is common in TK-deficient strains. However, this compound retains activity against some TK-altered mutants (e.g., HSV-1 strain B2006) and foscarnet-resistant strains .
Actividad Biológica
Penciclovir is a synthetic acyclic guanine derivative with significant antiviral activity, primarily used for the treatment of herpes simplex virus (HSV) infections. It is particularly effective against HSV types 1 and 2, and its mechanism of action involves selective phosphorylation within infected cells, leading to the inhibition of viral DNA polymerase.
This compound is phosphorylated to its monophosphate form by viral thymidine kinase in HSV-infected cells. This monophosphate is then further phosphorylated to this compound triphosphate by cellular kinases. The triphosphate form competes with deoxyguanosine triphosphate, inhibiting viral DNA synthesis and thus preventing replication. Notably, this compound triphosphate has a longer intracellular half-life (10-20 hours) compared to acyclovir triphosphate (0.7-1 hour), allowing for prolonged antiviral activity .
Comparison of this compound and Acyclovir
| Feature | This compound | Acyclovir |
|---|---|---|
| Intracellular Half-life | 10-20 hours | 0.7-1 hour |
| Affinity for Viral Thymidine Kinase | Higher | Lower |
| DNA Chain Termination | Short-chain terminator | Obligate chain terminator |
| Resistance | Effective against some acyclovir-resistant strains | Less effective against resistant strains |
Case Studies and Clinical Trials
-
Topical this compound Cream Study :
- A randomized, double-blind, placebo-controlled trial involving 2,209 patients evaluated the efficacy of 1% this compound cream for herpes simplex labialis.
- Results indicated that lesions healed 0.7 days faster in the this compound group compared to placebo (median healing time: 4.8 days vs. 5.5 days; ). Pain resolution was also quicker in the treatment group .
- Intravenous this compound Study :
Pharmacokinetics
This compound exhibits low systemic absorption when applied topically, with plasma concentrations undetectable following application of the cream. The drug is primarily metabolized in the liver, and its protein binding is less than 20% .
Resistance Patterns
Resistance to this compound can occur through mutations affecting viral thymidine kinase or DNA polymerase. However, certain strains resistant to acyclovir may still be susceptible to this compound due to its unique mechanism of action and higher affinity for viral enzymes .
Q & A
Q. What is the mechanism of action of penciclovir against herpesviruses, and how does phosphorylation influence its antiviral activity?
this compound is a guanine analog that requires triphosphorylation to inhibit viral DNA polymerase. In HSV-1/2 and VZV-infected cells, viral thymidine kinase initiates phosphorylation, followed by host kinases converting it to this compound triphosphate. This metabolite competitively inhibits viral DNA polymerase, terminating DNA elongation with lower affinity than acyclovir-triphosphate but persisting longer in infected cells . Methodologically, studies use plaque reduction assays and thymidine kinase-deficient viral strains to confirm kinase-dependent activity .
Q. How does this compound’s efficacy compare to acyclovir in experimental assays, and what factors influence these comparisons?
this compound demonstrates comparable or superior efficacy to acyclovir depending on assay design. In 24-hour viral yield reduction assays, this compound achieved 99% inhibition of HSV-1 at 0.6 μg/mL vs. 1.1 μg/mL for acyclovir . Differences arise from assay type (plaque reduction vs. DNA synthesis inhibition), host cell type (fibroblasts vs. epithelial cells), and viral replication stage targeted. Standardized protocols for multiplicity of infection (MOI) and endpoint measurement (plaque count vs. size) are critical for cross-study comparisons .
Q. What methodologies are used to assess in vitro cytotoxicity of this compound and its prodrugs?
Cytotoxicity is evaluated via cell viability assays (e.g., MTT or ATP-based tests) over 72 hours, combined with morphological analysis. For example, feline kidney cells exposed to ≤40 μM this compound retained >88% viability, with no cytotoxicity observed for famciclovir or its metabolite BRL 42359 at clinically relevant concentrations . Controls include uninfected cells and parallel assessments of mitochondrial function.
Advanced Research Questions
Q. How do experimental design variables contribute to wide variability in reported IC50 values for this compound against FHV-1?
Reported IC50 values for feline herpesvirus-1 (FHV-1) range from 0.86 μg/mL to 130 μM due to methodological differences:
- MOI : Higher viral load increases IC50 by overwhelming drug activity .
- Endpoint timing : Delayed plaque assessment (e.g., 72h vs. 24h) allows viral rebound, altering efficacy calculations .
- Data fitting : Use of linear vs. nonlinear regression for dose-response curves impacts IC50 estimates. Forced zero-intercept models may underestimate potency .
Standardizing these parameters is essential for reproducibility.
Q. What pharmacokinetic (PK) modeling approaches are used to optimize this compound dosing in pediatric and feline studies?
Population PK models incorporate allometric scaling, creatinine clearance, and age-dependent covariates. For pediatric dosing, a two-compartment model with first-order absorption and lag time predicted a 10 mg/kg dose in children matching adult 500 mg exposure . In cats, nonlinear PK (e.g., 6x dose increase yielding only 3x Cmax) necessitated compartmental models accounting for bioavailability limitations and tear-to-plasma concentration ratios . Optimal sampling designs use sparse sampling windows (e.g., 0.25–8h post-dose) to reduce subject burden .
Q. How does the timing of this compound administration relative to viral exposure impact its efficacy in vitro?
Antiviral activity is time-dependent. This compound applied 1–4h post-FHV-1 adsorption reduced plaques by >50%, while pre-exposure (24h prior) showed no effect. This suggests efficacy depends on targeting active replication phases. In vivo, frequent dosing (e.g., every 8h) maintains tear concentrations above IC50 for 3h/dose, minimizing viral rebound .
Q. What mechanisms underlie cross-resistance between this compound and other antiherpesviral agents?
Resistance primarily arises from mutations in viral thymidine kinase (TK) or DNA polymerase. TK-deficient HSV/VZV strains are resistant to both this compound and acyclovir. However, certain acyclovir-resistant strains (e.g., TK-altered) retain this compound susceptibility due to structural differences in triphosphate binding . Cross-resistance profiling uses recombinant baculovirus systems expressing mutant polymerases (e.g., L526M/M550I) to test compound sensitivity .
Q. How can discrepancies between this compound’s in vitro IC50 and in vivo efficacy be reconciled?
In feline studies, plasma this compound concentrations (2.1 μg/mL) below in vitro IC50 (3.5 μg/mL) still reduced clinical signs. This discrepancy may arise from:
Q. What metabolic differences between species affect famciclovir conversion to this compound?
Cats lack hepatic aldehyde oxidase, limiting famciclovir oxidation to this compound. Unlike humans, where 41% bioavailability is achieved, cats require high famciclovir doses (90 mg/kg) to yield therapeutic this compound levels. Metabolic studies use LC-MS/MS to quantify BRL 42359 (6-deoxythis compound) as a proxy for interspecies conversion efficiency .
Q. How are pediatric dosing regimens extrapolated from adult this compound pharmacokinetics?
Pediatric doses are derived using allometric scaling and population PK models. A 10 mg/kg dose in children (1–12 years) matched adult AUC0-∞ after covariate adjustment for weight and creatinine clearance. Validation studies use sparse sampling and Bayesian forecasting to individualize dosing in infants, where immature metabolism reduces exposure by 3–4x .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
